molecular formula C14H14ClN3O2S2 B7778375 ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B7778375
M. Wt: 355.9 g/mol
InChI Key: JFEFDGOIHWXLOH-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a chloro substituent at position 4, a methyl group at position 5, and a sulfanylmethyl-cyanoethyl moiety at position 2. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . This compound’s unique substituents—chloro (electron-withdrawing), methyl (steric modulation), and sulfanyl-cyanoethyl (polarizable, nucleophilic)—distinguish it from analogues. Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, leveraging methodologies reported for related thienopyrimidines .

Properties

IUPAC Name

ethyl 4-chloro-2-(2-cyanoethylsulfanylmethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2/c1-3-20-14(19)11-8(2)10-12(15)17-9(18-13(10)22-11)7-21-6-4-5-16/h3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEFDGOIHWXLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CSCCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Cyanoethylthio Group: The cyanoethylthio group is added through a nucleophilic substitution reaction using 2-cyanoethylthiol.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Substitution Reactions at the Chloro Group

The chloro group at position 4 of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is leveraged to synthesize derivatives with modified biological or physical properties.

Example: Amine Substitution

In a study using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (a structural analog), the chloro group was substituted with tetrahydro-2H-pyran-4-ylamine under mild conditions:

  • Reagents : Tetrahydro-2H-pyran-4-ylamine hydrochloride, triethylamine

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Room temperature, 4 hours

  • Yield : 92% .

This suggests that the target compound’s chloro group can similarly react with amines to form C–N bonds, enabling diversification of the pyrimidine scaffold.

Ester Hydrolysis

The ethyl ester at position 6 can be hydrolyzed to a carboxylic acid under acidic or basic conditions, facilitating further functionalization.

Example: Base-Catalyzed Hydrolysis

For the analog ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate:

  • Reagents : NaOH (1M)

  • Solvent : Methanol/water

  • Conditions : Room temperature, 3 hours

  • Yield : 66.25% .

The resulting carboxylic acid is a key intermediate for synthesizing amides or other derivatives via coupling reactions.

Reactivity of the Cyanoethylthio Group

The –SCH2CH2CN substituent introduces potential for oxidation and reduction:

Oxidation to Sulfone

Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can convert the thioether (–S–) to a sulfone (–SO2–):

  • Example Reaction :

    • Reagents : mCPBA

    • Solvent : Dichloromethane (DCM)

    • Conditions : 0°C to room temperature

    • Expected Outcome : Increased polarity and stability of the sulfone derivative.

Reduction of the Nitrile Group

The cyano (–CN) group can be reduced to an amine (–CH2NH2) using catalysts like Raney nickel or lithium aluminum hydride (LiAlH4):

  • Example Reaction :

    • Reagents : H2 gas, Raney nickel

    • Conditions : High-pressure hydrogenation, 50–100°C

    • Application : Generates primary amines for further bioconjugation.

Nucleophilic Displacement at the Methylthio Group

The methylthio (–SMe) group on the thienopyrimidine core can undergo displacement with stronger nucleophiles (e.g., Grignard reagents):

Example: Thiol Exchange

  • Reagents : Thiophenol, K2CO3

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 80°C, 12 hours

  • Outcome : Replacement of –SMe with –SPh, altering electronic properties.

Cyclization and Heterocycle Formation

The electron-deficient pyrimidine ring can participate in cycloaddition reactions. For example, heating with hydrazine derivatives forms fused pyrazolo-pyrimidine systems, as demonstrated in analogous syntheses .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. These compounds have shown promise as inhibitors of various kinases involved in cancer progression.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant inhibitory effects on the activity of CDK2 and CDK4 kinases, which are critical in cell cycle regulation. The compound was synthesized and tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain thieno derivatives possess activity against a range of bacterial strains.

Case Study: Antimicrobial Testing

In vitro studies showed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both strains, suggesting its potential as a lead compound for antibiotic development .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives.

Key Reactions

  • Formation of Thieno Ring : A thienopyrimidine framework is constructed via cyclization reactions.
  • Chlorination : Introduction of the chloro group at the 4-position is achieved through electrophilic aromatic substitution.
  • Sulfanylmethylation : The sulfanyl group is introduced via nucleophilic substitution with a suitable thiol derivative.

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced biological activity or selectivity. Modifications at the methyl or cyano groups can be systematically varied to optimize pharmacological properties.

Drug Development

Given its promising biological activities, further development could focus on optimizing the pharmacokinetic properties of this compound. This includes assessing oral bioavailability, metabolic stability, and toxicity profiles.

Mechanistic Studies

Understanding the mechanism of action through which this compound exerts its effects on cellular pathways will be crucial for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents
Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Reference
Target Compound [(2-Cyanoethyl)sulfanyl]methyl Chloro Methyl
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Chloro Methyl
Ethyl 4-amino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Chloromethyl Amino Methyl
Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (Dimethylamino)methyl Chloro Methyl
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Chlorophenylamino Methyl
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Ethyl Amino Methyl
  • Replacement with chloromethyl (as in ) increases electrophilicity, while dimethylaminomethyl () introduces basicity, altering reactivity in substitution reactions.
  • Position 4 Effects: The chloro group in the target compound contrasts with amino () or aryl amino () substituents. Chloro groups typically enhance stability and direct further functionalization (e.g., Suzuki couplings), whereas amino groups enable hydrogen bonding in biological targets .

Physical and Spectral Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) IR Key Bands (cm⁻¹) NMR Signals (δ, ppm) Reference
Target Compound Not reported ~2200 (C≡N), ~1250 (C-S) δ 1.3 (CH₃CH₂), δ 4.3 (CH₂O)
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate ~1700 (C=O ester) δ 1.4 (CH₃CH₂), δ 2.6 (C5-CH₃)
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 174–176 ~1680 (C=O), ~3350 (N-H) δ 7.3–7.5 (Ar-H)
Ethyl 4-amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Not reported ~1650 (C=N), ~3450 (N-H₂) δ 1.2 (CH₃CH₂), δ 2.5 (C5-CH₃)
  • Melting Points: Aryl amino substituents (e.g., 4-chlorophenylamino in ) increase melting points due to enhanced π-stacking, while alkyl groups (e.g., ethyl in ) lower them.
  • Spectroscopy: The target compound’s cyano group (~2200 cm⁻¹ in IR) and sulfanyl moiety (~1250 cm⁻¹) differentiate it from analogues lacking these features .

Biological Activity

Ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data tables.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈ClN₃O₂S
  • Molecular Weight : 315.83 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of similar thieno[2,3-d]pyrimidine derivatives. For instance, compounds with structural similarities exhibited significant inhibitory effects against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)
4bE. faecalis20
8cE. coli18
6bB. subtilis22

The above results indicate that derivatives of thieno[2,3-d]pyrimidines can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Research has shown that thieno[2,3-d]pyrimidine derivatives possess anticancer properties. A study involving similar compounds demonstrated their effectiveness against various cancer cell lines:

Cell LineIC50 Value (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These findings highlight the potential of these compounds as chemotherapeutic agents, particularly in targeting colon and breast cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specific derivatives have shown significant inhibition against acetylcholinesterase (AChE) and urease:

EnzymeInhibition (%)
Acetylcholinesterase (AChE)85%
Urease78%

Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Antimicrobial Study : A recent study synthesized several thieno[2,3-d]pyrimidine derivatives and tested their antimicrobial activity using the disc diffusion method. The results indicated that certain compounds had strong antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In vitro studies were conducted on various cancer cell lines using thieno[2,3-d]pyrimidine derivatives. The results showed promising anticancer activity with specific compounds exhibiting low IC50 values against colon carcinoma cells .

Q & A

Q. How can AI accelerate the discovery of derivatives with enhanced bioactivity?

  • Methodological Answer : Train neural networks on structure-activity relationship (SAR) datasets. Use generative adversarial networks (GANs) to propose novel substituents. Validate via high-throughput screening (HTS) and docking studies. ICReDD’s end-to-end automation frameworks enable rapid synthesis and testing of AI-generated candidates .

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